4-O-(E)-Feruloylquinic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenolic acids like Feruloylquinic Acid are secondary metabolites in plants and play essential physiological and metabolic functions . They are widely used in medicine, food, and cosmetics .

Synthesis Analysis

The synthesis of phenolic compounds often involves complex chemical reactions. For instance, the synthesis of indole derivatives involves the reaction of ethyl ester with hydrazine hydrate in refluxing ethanol .Molecular Structure Analysis

The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data .Chemical Reactions Analysis

Chemical reactions of phenolic compounds can be classified into several types: acid–base reactions, exchange reactions, condensation reactions (and the reverse, cleavage reactions), and oxidation–reduction reactions .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Aplicaciones Científicas De Investigación

Anticancer Activity

Ferulic acid (FA) and its derivatives have shown promising anticancer activity. They can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . FA can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS). It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Anti-Inflammatory and Analgesic Effects

FA has anti-inflammatory and analgesic effects . This makes it potentially useful in the treatment of conditions characterized by inflammation and pain.

Anti-Radiation Effects

FA has been found to have anti-radiation effects . This could make it useful in protecting against damage caused by radiation therapy in cancer treatment.

Immune-Enhancing Effects

FA has immune-enhancing effects . This suggests that it could potentially be used to boost the immune system.

Inhibition of Cell Migration and Invasion

FA can inhibit tumor cell migration, extra-cellular matrix invasion , which are crucial for tumor infiltrative behavior and the metastatic process.

Improvement of Chemotherapy Efficacy

FA can synergistically improve the efficacy of chemotherapy drugs and reduce adverse reactions . This could potentially make it a valuable adjunct in cancer treatment.

Regulation of Tumor Cell Signaling Pathways

FA acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Potential Role in Drug Delivery

FA derivatives and nanoliposomes, as platforms for drug delivery, have an important regulatory effect on tumor resistance . This suggests that they could potentially be used to enhance the delivery of anticancer drugs.

Safety And Hazards

Direcciones Futuras

Propiedades

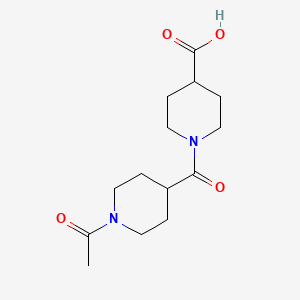

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-O-(E)-Feruloylquinic Acid involves the esterification of quinic acid with ferulic acid. The reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Quinic acid", "Ferulic acid", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve quinic acid and ferulic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add the coupling agent (DCC or DIC) and the catalyst (DMAP or DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure 4-O-(E)-Feruloylquinic Acid." ] } | |

Número CAS |

96646-16-1 |

Nombre del producto |

4-O-(E)-Feruloylquinic Acid |

Fórmula molecular |

C₁₇H₂₀O₉ |

Peso molecular |

368.34 |

Sinónimos |

[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.